molecular formula C26H25ClN2O2 B309513 N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

Cat. No. B309513
M. Wt: 432.9 g/mol
InChI Key: DNKNHUXFHBDXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide, commonly known as CC-115, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment.

Mechanism of Action

CC-115 inhibits the activity of mTORC1 and mTORC2 by binding to a specific site on the mTOR kinase domain. This binding prevents the activation of downstream signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
CC-115 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, CC-115 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of CC-115 is its specificity for mTORC1 and mTORC2, which reduces the potential for off-target effects. However, one limitation of CC-115 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CC-115. One area of interest is the development of more effective formulations that can improve its solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to CC-115 treatment. Finally, there is interest in exploring the potential of CC-115 in combination with other cancer treatments, such as immunotherapy.

Synthesis Methods

CC-115 can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form the corresponding amine. This amine is then reacted with 4-bromo-1,1'-biphenyl-4-carboxylic acid to form the desired compound.

Scientific Research Applications

CC-115 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of two key protein kinases, mTORC1 and mTORC2, which are known to play important roles in cancer cell growth and survival. In preclinical studies, CC-115 has demonstrated efficacy in a variety of cancer models, including breast cancer, pancreatic cancer, and glioblastoma.

properties

Product Name

N-{2-chloro-5-[(cyclohexylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-3-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C26H25ClN2O2/c27-23-16-15-21(26(31)28-22-9-5-2-6-10-22)17-24(23)29-25(30)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1,3-4,7-8,11-17,22H,2,5-6,9-10H2,(H,28,31)(H,29,30)

InChI Key

DNKNHUXFHBDXNK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.